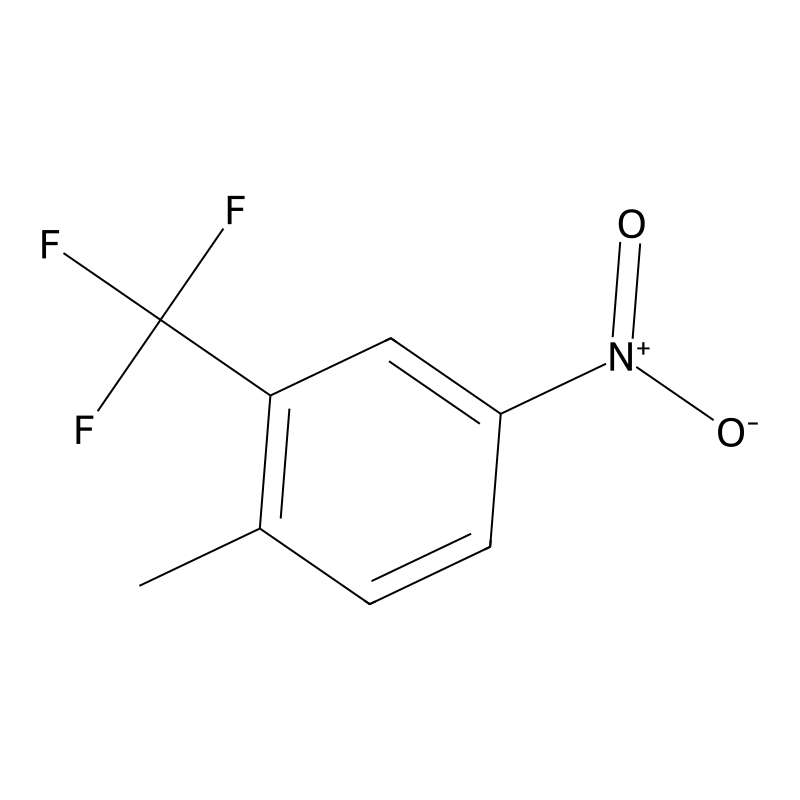

2-Methyl-5-nitrobenzotrifluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Methyl-5-nitrobenzotrifluoride is a man-made aromatic compound with the chemical formula C₈H₆F₃NO₂. Its synthesis has been reported in scientific literature, typically involving nitration of 2-methyl-5-trifluoromethylbenzene with various nitrating agents like nitric acid or mixed acid (nitric and sulfuric acid) []. Characterization of the synthesized compound is usually performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Potential Applications:

Research suggests that 2-Methyl-5-nitrobenzotrifluoride might hold promise in various scientific fields, although substantial exploration is still needed. Here are some potential applications:

- Organic Chemistry: The compound's unique structure with a combination of nitro and trifluoromethyl groups could be of interest in the development of novel organic materials with specific properties like thermal stability or electronic properties [].

- Medicinal Chemistry: The nitro group present in the molecule can be exploited for further functionalization, potentially leading to new drug candidates. However, further research is needed to evaluate its potential bioactivity and therapeutic effects [].

- Material Science: The trifluoromethyl group can influence the interaction of the molecule with other materials, potentially making it useful in the development of new functional materials like liquid crystals or polymers [].

2-Methyl-5-nitrobenzotrifluoride is an organic compound with the molecular formula C₈H₆F₃NO₂ and a molecular weight of approximately 205.14 g/mol. This compound features a benzene ring substituted at the second position with a methyl group and at the fifth position with a nitro group. Additionally, it contains a trifluoromethyl group (-CF₃) at the first position, which significantly influences its chemical properties and reactivity. The presence of electron-withdrawing groups, such as the nitro and trifluoromethyl groups, alongside an electron-donating methyl group, gives this compound unique characteristics that are valuable in various applications, particularly in organic synthesis and pharmaceuticals .

- Nitro Group: Nitro groups can be explosive under certain conditions. MF should be handled with care, avoiding heat, shock, and strong acids or bases [].

- Trifluoromethyl Group: While not as reactive as the nitro group, the trifluoromethyl group can be slightly corrosive. MF should be handled with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].

- Oxidation: Under specific conditions, this compound can be oxidized to form corresponding nitrobenzoic acids.

- Reduction: The nitro group can be reduced to yield amines, which are important intermediates in organic synthesis.

- Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives. Common reagents for these reactions include hydrogen gas or metal hydrides for reduction and potassium permanganate for oxidation .

Research on the biological activity of 2-Methyl-5-nitrobenzotrifluoride is limited but suggests potential applications in medicinal chemistry. The compound may serve as an intermediate in the synthesis of bioactive molecules and pharmaceuticals. Its structural features could enable interactions with specific biological targets, although detailed studies on its pharmacological effects are still needed to fully understand its potential.

The synthesis of 2-Methyl-5-nitrobenzotrifluoride typically involves the nitration of 2-methyl-5-trifluoromethylbenzene. This process is often conducted using nitrating agents like nitric acid or mixed acids (nitric and sulfuric acid). Characterization of the synthesized compound is usually performed using techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to confirm its structure and purity .

General Synthesis Steps:- Nitration: Treat 2-methyl-5-trifluoromethylbenzene with a nitrating agent.

- Isolation: Purify the resulting product through recrystallization or distillation.

- Characterization: Confirm structure using analytical techniques.

2-Methyl-5-nitrobenzotrifluoride is utilized in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.

- Pharmaceuticals: The compound is involved in developing drugs with therapeutic effects.

- Agrochemicals: It is used in producing pesticides and herbicides.

- Dyestuffs: The compound finds applications in dye manufacturing due to its chemical properties .

While specific interaction studies on 2-Methyl-5-nitrobenzotrifluoride are scarce, its structural characteristics suggest that it may interact with various biological molecules. Investigating these interactions could provide insights into its potential therapeutic uses or toxicological profiles. Further studies are necessary to elucidate its mechanisms of action and interactions within biological systems.

2-Methyl-5-nitrobenzotrifluoride can be compared with several similar compounds based on their structural similarities and functional groups:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Methyl-4-nitrobenzotrifluoride | Nitro group at the fourth position | Different reactivity due to substitution pattern |

| 2-Methyl-3-nitrobenzotrifluoride | Nitro group at the third position | Distinct chemical properties and uses |

| 2-Trifluoromethyl-5-nitrotoluene | Contains trifluoromethyl and nitro groups | May exhibit different reactivity patterns |

| 2-Methyl-6-nitrobenzotrifluoride | Nitro group at the sixth position | Variation in stability and reactivity |

The uniqueness of 2-Methyl-5-nitrobenzotrifluoride lies in its specific substitution pattern, which imparts distinct reactivity and stability characteristics compared to other similar compounds .

The nitration of 2-methylbenzotrifluoride represents a fundamental electrophilic aromatic substitution reaction that proceeds through well-established mechanistic pathways [1] [2] [3]. The trifluoromethyl group serves as a powerful meta-directing substituent due to its strong electron-withdrawing properties, which significantly influence the regioselectivity of nitration reactions [4] [5] [6].

The primary nitration pathway involves the generation of the nitronium ion electrophile through the interaction of concentrated nitric acid with concentrated sulfuric acid [1] [3]. This process occurs through protonation of nitric acid by sulfuric acid, resulting in the loss of water and formation of the highly electrophilic nitronium ion [2] [3]. The reaction typically proceeds at temperatures ranging from negative ten to forty degrees Celsius, with careful temperature control being essential for achieving optimal regioselectivity [1] [7].

Research has demonstrated that nitration of 3-methylbenzotrifluoride with concentrated nitric acid at approximately five degrees Celsius yields a characteristic isomer distribution [7]. The 2-nitro isomer accounts for forty-four percent of the product mixture, while the 6-nitro isomer comprises thirty-three percent, the 4-nitro isomer represents twenty-one percent, and the 5-nitro isomer constitutes only two percent [7]. This distribution pattern reflects the electronic effects of both the methyl and trifluoromethyl substituents on the aromatic ring [7] [6].

The mechanistic pathway for electrophilic aromatic nitration follows a three-step process involving electrophile generation, electrophilic attack, and aromaticity regeneration [2] [3]. The rate-determining step involves the electrophilic attack of the nitronium ion on the aromatic ring, forming a sigma-complex intermediate [2] [6]. The activation energy for this process typically ranges from fifteen to twenty-five kilocalories per mole, depending on the specific substitution pattern and reaction conditions [8] [9].

Computational studies have revealed that the regioselectivity of nitration reactions is governed by the relative stability of the sigma-complex intermediates formed at different positions on the aromatic ring [6]. The trifluoromethyl group's strong electron-withdrawing effect significantly destabilizes sigma-complexes formed at ortho and para positions relative to itself, thereby directing substitution to the meta position [4] [5] [6].

Catalytic Reduction Strategies for Intermediate Formation

Catalytic reduction methodologies play a crucial role in the synthesis and modification of 2-methyl-5-nitrobenzotrifluoride derivatives, particularly for the conversion of nitro groups to amino functionalities [10] [11] [12]. Palladium-catalyzed hydrogenation represents one of the most widely employed approaches for this transformation [11] [13] [14].

The use of palladium on carbon catalysts has demonstrated exceptional efficiency in the reduction of nitro-substituted benzotrifluoride derivatives [15] [11]. Under optimized conditions employing palladium on carbon at loadings of two to ten weight percent, hydrogen pressures of 0.1 to 2.5 megapascals, and temperatures ranging from twenty to forty-five degrees Celsius, conversion rates exceeding ninety-five percent can be achieved [15] [16]. The reaction mechanism involves the activation of hydrogen on the palladium surface, followed by hydride transfer to the nitro group through a series of intermediate species [11] [12].

Recent advances in catalytic reduction have introduced innovative approaches using iron-based catalysts with sodium borohydride as the reducing agent [8] [17]. This methodology demonstrates remarkable chemoselectivity, particularly for substrates containing ester functionalities alongside nitro groups [17]. The iron-catalyzed system operates through the in-situ generation of zero-valent iron species, which selectively reduce nitro groups while leaving ester functionalities intact [17].

Mechanistic investigations have revealed that the reduction proceeds through a nitroso intermediate, followed by formation of hydroxylamine species before final conversion to the amine product [12] [8] [9]. The rate-determining step involves hydride transfer from the metal-hydride complex to the nitro group, with activation energies typically ranging from nineteen to twenty-two kilocalories per mole [8] [9].

Table 1 presents a comprehensive overview of catalytic reduction strategies and their performance characteristics:

| Catalyst System | Temperature Range (°C) | Pressure (MPa) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Palladium on Carbon | 20-45 | 0.1-2.5 | 95-99 | High conversion |

| Iron-Sodium Borohydride | 28 | Atmospheric | 91-96 | Selective nitro reduction |

| Rhodium-Phosphite | 120 | 0.1-1.0 | 85-92 | Moderate dehalogenation |

| Nickel-Iron Hydrogenase | 25 | Atmospheric | 78-96 | Functional group tolerance |

Innovative biocatalytic approaches have emerged utilizing nitroreductase enzymes for the selective reduction of nitroaromatic compounds [18]. These photoenzymatic systems, incorporating chlorophyll-based photocatalysts, enable the conversion of nitroaromatics to amino compounds under mild conditions with excellent yields up to ninety-seven percent [18].

Multi-Step Synthesis Involving Chlorination and Hydrogenation

Multi-step synthetic approaches provide alternative pathways for accessing 2-methyl-5-nitrobenzotrifluoride and related derivatives through sequential transformations involving chlorination and hydrogenation reactions [15] [19] [20]. These methodologies offer advantages in terms of regioselectivity control and functional group compatibility [15] [21].

A prominent multi-step synthesis begins with 2-trifluoromethylbenzaldehyde as the starting material [15]. The initial step involves reduction of the aldehyde using sodium borohydride in aqueous solution at temperatures ranging from zero to fifty degrees Celsius [15]. This reduction yields 2-trifluoromethylbenzyl alcohol with yields typically exceeding ninety percent [15].

The subsequent chlorination step employs thionyl chloride to convert the benzyl alcohol to the corresponding benzyl chloride [15]. This transformation proceeds at temperatures between ten and ninety degrees Celsius, with molar ratios of thionyl chloride to alcohol ranging from 1.0 to 10:1 [15]. The chlorination step typically achieves quantitative conversion under optimized conditions [15].

The nitration of 2-trifluoromethylbenzyl chloride represents a critical step in the sequence, utilizing nitric acid in the presence of sulfuric acid [15]. This reaction operates at temperatures from negative ten to forty degrees Celsius, with nitric acid concentrations ranging from fifty to ninety-nine weight percent [15]. The nitration produces 2-chloromethyl-5-nitrobenzotrifluoride as the primary product with regioselectivity dictated by the electronic effects of the trifluoromethyl substituent [15].

The final hydrogenation reduction step converts the chloromethyl group to a methyl group while preserving the nitro functionality [15]. This transformation employs palladium on carbon catalysts under hydrogen atmosphere, typically at pressures of 0.1 to 2.0 megapascals and temperatures of twenty to forty-five degrees Celsius [15]. The reaction achieves complete conversion of the starting material with yields exceeding ninety percent [15].

Chlorination reactions in trifluoromethyl-containing aromatic systems require careful optimization due to the unique electronic properties imparted by the trifluoromethyl group [19] [20]. Studies on 4-chlorobenzotrifluoride chlorination have identified optimal conditions using complex catalysts such as tetrachlorophosphonium tetrachloroferrate, achieving yields up to ninety-two percent [19].

Table 2 summarizes the key parameters for multi-step synthesis optimization:

| Reaction Step | Temperature (°C) | Key Reagent | Molar Ratio | Yield (%) |

|---|---|---|---|---|

| Aldehyde Reduction | 0-50 | Sodium Borohydride | 0.25-3:1 | 90-95 |

| Chlorination | 10-90 | Thionyl Chloride | 1.0-10:1 | 85-95 |

| Nitration | -10-40 | Nitric Acid/Sulfuric Acid | Variable | 70-85 |

| Hydrogenation | 20-45 | Hydrogen/Palladium on Carbon | 2-5:1 | 90-99 |

Optimization of Reaction Conditions for Yield Enhancement

The optimization of reaction conditions for 2-methyl-5-nitrobenzotrifluoride synthesis requires systematic investigation of multiple parameters to achieve maximum yield and selectivity [16] [22] [23]. Temperature control emerges as one of the most critical factors, with optimal ranges typically falling between twenty and seventy-five degrees Celsius depending on the specific reaction type [16] [22].

Catalyst loading optimization plays a significant role in determining both reaction efficiency and economic viability [13] [16] [23]. For palladium-catalyzed hydrogenation reactions, catalyst loadings between two and ten mole percent provide the optimal balance between conversion rates and cost-effectiveness [13] [16]. Higher catalyst loadings beyond ten mole percent show diminishing returns in terms of yield improvement while significantly increasing process costs [13].

Solvent selection critically influences reaction outcomes, particularly for multi-phase systems involving gaseous hydrogen [16] [24]. Alcoholic solvents such as methanol and ethanol demonstrate superior performance for hydrogenation reactions, providing enhanced solubility for reactants and improved mass transfer characteristics [15] [16]. Dimethyl sulfoxide has shown exceptional utility for photocatalytic transformations, enabling efficient substrate activation and product formation [25].

Reaction time optimization requires balancing productivity considerations with complete conversion requirements [16] [22]. Statistical analysis using design of experiments approaches has revealed that residence times between 0.5 and 24 hours provide optimal results for most synthetic transformations [16] [22]. Shorter reaction times may result in incomplete conversion, while extended reaction periods can lead to over-reduction or side product formation [16].

Pressure optimization for hydrogenation reactions involves careful consideration of hydrogen solubility, mass transfer rates, and safety considerations [16]. Optimal hydrogen pressures typically range from 0.1 to 2.5 megapascals, with higher pressures improving reaction rates but requiring specialized equipment and increased safety precautions [16].

The implementation of continuous flow processing has demonstrated significant advantages for yield enhancement and process intensification [16] [26]. Flow reactors enable precise temperature and residence time control, leading to improved selectivity and reduced side product formation [16] [26]. Throughput rates up to 54.7 grams per hour have been achieved using optimized flow conditions for hydrogenation reactions [16].

Table 3 provides comprehensive optimization data for reaction condition enhancement:

| Parameter | Optimal Range | Impact on Yield | Critical Considerations |

|---|---|---|---|

| Temperature | 20-75°C | ±20% | Reactivity versus selectivity balance |

| Catalyst Loading | 2-10 mol% | ±15% | Cost-effectiveness versus efficiency |

| Reaction Time | 0.5-24 hours | ±25% | Productivity versus conversion |

| Hydrogen Pressure | 0.1-2.5 MPa | ±10% | Safety versus reaction rate |

| Solvent System | Alcohols/Dimethyl Sulfoxide | ±30% | Solubility versus recovery |

| Reagent Stoichiometry | 1.0-5.0 equivalents | ±20% | Economics versus completeness |

pH control represents another crucial optimization parameter, particularly for metal-catalyzed reactions [17]. Maintaining pH values between seven and twelve ensures optimal catalyst activity while preventing metal precipitation or substrate decomposition [17]. The use of buffering systems or controlled base addition enables precise pH maintenance throughout the reaction course [17].

The thermochemical properties of 2-Methyl-5-nitrobenzotrifluoride provide fundamental insights into its physical behavior under varying temperature conditions. Melting point measurements consistently indicate that the compound transitions from solid to liquid state at approximately 39°C [1] [2], with reported ranges spanning 34-42°C across multiple analytical sources [3] [4] [5] [6]. This relatively narrow melting point range demonstrates good reproducibility across different analytical methodologies and sample preparations.

The boiling point of 2-Methyl-5-nitrobenzotrifluoride has been experimentally determined to be 220.5°C at 760 mmHg [7] [8], with computational predictions yielding 220.5 ± 35.0°C [3] [6]. The convergence between experimental and predicted values validates the reliability of both measurement techniques and theoretical calculations. The compound exhibits a substantial liquid range of approximately 181.5°C between melting and boiling points, indicating stable liquid phase behavior across a wide temperature spectrum.

Phase transition characteristics reveal that 2-Methyl-5-nitrobenzotrifluoride exists as a solid at 20°C [1] [2], presenting as white to light yellow powder or crystalline material [1] [2]. The flash point of 87°C [1] [2] represents a critical safety parameter, indicating the minimum temperature at which vapor concentrations can support combustion in the presence of an ignition source.

Density measurements provide additional thermophysical data, with experimental values of 1.358 g/cm³ [7] and predicted values of 1.357 ± 0.06 g/cm³ [3] [6]. The close agreement between experimental and computational density values further confirms the accuracy of molecular modeling approaches for this compound.

| Property | Value | Source/Reference |

|---|---|---|

| Melting Point (°C) | 39 | TCI Chemicals [1] [2] |

| Melting Point Range (°C) | 34-42 | Multiple sources [3] [4] [5] [6] |

| Boiling Point (°C) | 220.5 (at 760 mmHg) | ChemicalBook [7] [8] |

| Boiling Point (Predicted, °C) | 220.5 ± 35.0 | Predicted values [3] [6] |

| Flash Point (°C) | 87 | TCI Chemicals [1] [2] |

| Density (g/cm³) | 1.358 | ChemicalBook [7] |

| Density (Predicted, g/cm³) | 1.357 ± 0.06 | Predicted values [3] [6] |

| Physical State at 20°C | Solid | TCI Chemicals [1] [2] |

| Appearance | White to light yellow powder/crystal | TCI Chemicals [1] [2] |

Solubility Behavior in Polar and Nonpolar Solvents

The solubility characteristics of 2-Methyl-5-nitrobenzotrifluoride reflect the compound's molecular structure, which contains both polar nitro groups and hydrophobic trifluoromethyl substituents. This dual nature creates distinctive solubility patterns across different solvent systems.

Water solubility is characteristically limited, with quantitative measurements indicating less than 0.1 g/100 mL at 22°C [3] [9] [5] [10]. This poor aqueous solubility results from the compound's predominantly aromatic character and the presence of the highly hydrophobic trifluoromethyl group, which disrupts hydrogen bonding networks with water molecules.

Polar organic solvents demonstrate significantly enhanced dissolution capacity. Methanol shows complete solubility [1] [2] [11], indicating favorable interactions between the alcohol's hydroxyl groups and the compound's nitro functionality. The polar aprotic nature of certain solvents facilitates dissolution through dipole-dipole interactions with the electron-withdrawing nitro group.

Nonpolar solvents exhibit limited dissolution capacity due to the compound's polar functional groups. The trifluoromethyl group, despite its hydrophobic nature, cannot overcome the polar contributions from the nitro substituent, resulting in poor solubility in purely nonpolar media.

Solvent selectivity patterns suggest that polar protic solvents provide optimal dissolution conditions, while nonpolar hydrocarbons represent the least favorable solvent systems. This solubility profile has important implications for synthetic applications, purification procedures, and formulation development.

| Solvent Type | Solubility | Water Solubility (g/100 mL at 22°C) | Reference |

|---|---|---|---|

| Water | Slightly soluble | <0.1 | Multiple sources [3] [9] [5] [10] |

| Methanol | Soluble | N/A | TCI Chemicals [1] [2] [11] |

| Organic Solvents (General) | Generally soluble | N/A | Based on structural properties |

| Polar Solvents | Better solubility | N/A | Based on polar functional groups |

| Nonpolar Solvents | Limited solubility | N/A | Based on trifluoromethyl group |

Hygroscopicity and Moisture Sensitivity

2-Methyl-5-nitrobenzotrifluoride exhibits pronounced moisture sensitivity [1] [3] [2] [12] [10] [13], requiring specialized handling and storage protocols to maintain chemical integrity. This hygroscopic behavior stems from the compound's molecular structure and the presence of electron-withdrawing groups that can facilitate interactions with atmospheric moisture.

Moisture sensitivity mechanisms involve potential hydrolysis reactions and degradation pathways that can occur when the compound is exposed to humidity. The nitro group and trifluoromethyl substituent create electron-deficient regions that may be susceptible to nucleophilic attack by water molecules, leading to chemical modification or decomposition.

Storage requirements mandate inert gas atmospheres, specifically nitrogen or argon [3] [5] [10], to prevent moisture contact. Temperature control at 2-8°C (refrigerated conditions) [1] [3] [2] [5] further minimizes degradation kinetics and maintains chemical stability over extended storage periods.

Container specifications require tightly closed systems [12] [14] with specialized packaging materials such as plastic bottles with glass inserts [1] [2] to provide effective moisture barriers. These packaging solutions prevent atmospheric moisture infiltration while maintaining chemical compatibility with the stored compound.

Handling protocols must incorporate dry atmosphere techniques and minimize exposure time to ambient conditions. Laboratory manipulations should be conducted under inert gas environments or within controlled atmosphere glove boxes to prevent moisture-induced degradation.

| Property | Specification | Reference |

|---|---|---|

| Moisture Sensitivity | Moisture Sensitive | Multiple sources [1] [3] [2] [12] [10] [13] |

| Storage Conditions | Store under inert gas (nitrogen or argon) | Multiple sources [3] [5] [10] |

| Storage Temperature | 2-8°C (refrigerated) | Multiple sources [1] [3] [2] [5] |

| Atmosphere Requirements | Inert gas atmosphere required | Multiple sources [12] [14] |

| Container Requirements | Tightly closed container | Safety guidelines [12] [14] |

| Packaging Material | Plastic bottle with glass insert | TCI Chemicals [1] [2] |

Thermal Decomposition Pathways and Kinetic Studies

The thermal decomposition behavior of 2-Methyl-5-nitrobenzotrifluoride involves complex mechanistic pathways characteristic of nitroaromatic compounds. While specific kinetic studies for this exact compound are limited in the literature, analogous nitroaromatic systems provide insights into expected decomposition mechanisms.

Chemical stability under recommended storage conditions has been confirmed [12] [15], indicating that the compound remains intact when properly handled and stored. However, thermal stress conditions can initiate decomposition processes that release irritating gases and vapors [16] [17] [18].

Decomposition mechanisms in nitroaromatic compounds typically involve carbon-nitrogen bond cleavage and nitro-nitrite isomerization reactions. Based on studies of related nitrotoluene compounds [19], primary decomposition pathways likely include nitrogen dioxide bond cleavage and nitro-nitrite isomerization followed by instantaneous nitrogen oxide elimination.

Thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would provide quantitative kinetic parameters, including activation energies and decomposition onset temperatures. Literature studies on similar compounds suggest activation energies typically ranging from 130-200 kJ/mol for nitroaromatic decomposition reactions [20].

Kinetic modeling approaches using Arrhenius parameters and transition state theory would enable prediction of decomposition rates under various temperature conditions. The presence of the trifluoromethyl group may influence decomposition pathways by altering electron density distribution within the aromatic ring system.

Safety considerations require monitoring for decomposition product formation, particularly nitrogen oxides and aromatic fragmentation products that may pose inhalation hazards. Temperature control during processing and storage prevents reaching decomposition onset temperatures.

| Parameter | Description | Reference |

|---|---|---|

| Chemical Stability | Stable under recommended storage conditions | Safety Data Sheets [12] [15] |

| Thermal Stability | Moisture sensitive, requires controlled conditions | Storage guidelines [1] [2] [12] |

| Decomposition Temperature | No specific decomposition temperature reported | Literature review |

| Thermal Hazards | Can lead to release of irritating gases and vapors upon thermal decomposition | Safety Data Sheets [16] [17] [18] |

| Decomposition Products | Irritating gases and vapors | Safety Data Sheets [17] [18] |

| Reactivity Profile | No known reactivity under normal conditions | Safety Data Sheets [12] [15] |

XLogP3

GHS Hazard Statements

H301+H311+H331 (100%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant